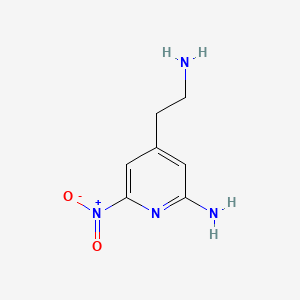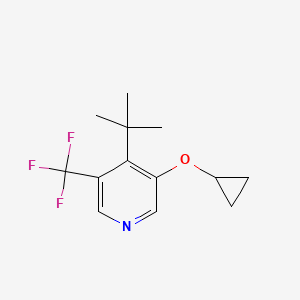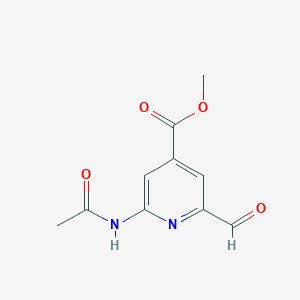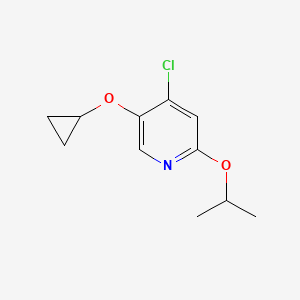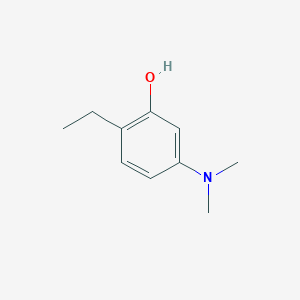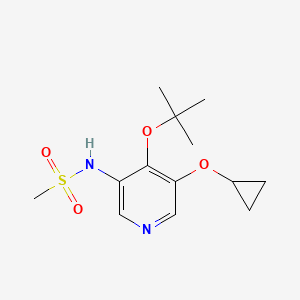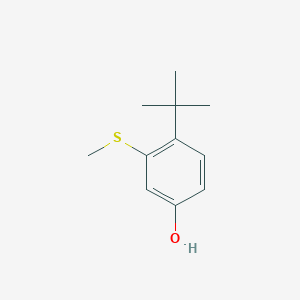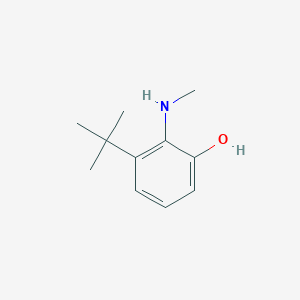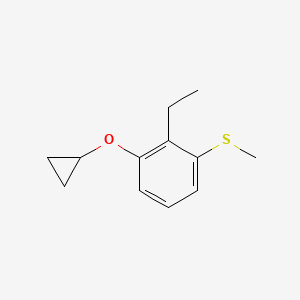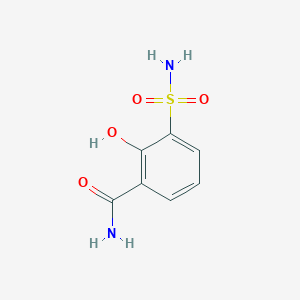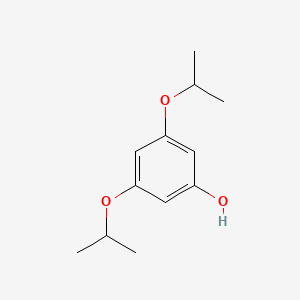
3,5-Diisopropoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Diisopropoxyphenol is an organic compound with the molecular formula C12H18O3 It is a derivative of phenol, where the hydrogen atoms at the 3 and 5 positions on the benzene ring are replaced by isopropoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,5-Diisopropoxyphenol can be synthesized through the alkylation of 3,5-dihydroxyphenol with isopropyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide at elevated temperatures. The general reaction scheme is as follows:
3,5-Dihydroxyphenol+2Isopropyl iodideK2CO3,Solventthis compound+2KI
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification of the product is typically achieved through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Diisopropoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 3,5-diiodoquinone.
Reduction: Formation of 3,5-dihydroxyphenol.
Substitution: Formation of halogenated derivatives like 3,5-dichlorophenol.
Wissenschaftliche Forschungsanwendungen
3,5-Diisopropoxyphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential use in drug development due to its phenolic structure.
Industry: Utilized in the production of polymers and resins.
Wirkmechanismus
The mechanism of action of 3,5-Diisopropoxyphenol involves its interaction with various molecular targets. The phenolic group can donate hydrogen atoms, making it a potential antioxidant. It can also interact with enzymes and proteins, affecting their function. The isopropoxy groups may enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethoxyphenol: Similar structure but with methoxy groups instead of isopropoxy groups.
3,5-Dichlorophenol: Contains chlorine atoms instead of isopropoxy groups.
3,5-Dihydroxyphenol: Lacks the isopropoxy groups, having hydroxyl groups instead.
Uniqueness
3,5-Diisopropoxyphenol is unique due to the presence of isopropoxy groups, which impart distinct chemical and physical properties. These groups increase the compound’s hydrophobicity and can influence its reactivity and interactions with other molecules.
Eigenschaften
Molekularformel |
C12H18O3 |
|---|---|
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
3,5-di(propan-2-yloxy)phenol |
InChI |
InChI=1S/C12H18O3/c1-8(2)14-11-5-10(13)6-12(7-11)15-9(3)4/h5-9,13H,1-4H3 |
InChI-Schlüssel |
JSLKBMQGYBRLIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC(=CC(=C1)O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


